3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid
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Overview
Description
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.19 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a but-2-enoic acid moiety. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the double bond.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products:
Oxidation: Formation of trifluoromethylbenzoic acid or trifluoromethylacetophenone.
Reduction: Formation of 3-[3-(trifluoromethyl)phenyl]butanoic acid.
Substitution: Formation of halogenated derivatives such as 3-[3-(trifluoromethyl)phenyl]-2-bromo-but-2-enoic acid.
Scientific Research Applications
3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
4,4,4-Trifluoro-3-(trifluoromethyl)but-2-enoic acid: Similar structure but with an additional trifluoromethyl group, leading to different chemical properties.
3-(Trifluoromethyl)phenylpropanoic acid: Lacks the double bond, resulting in different reactivity and applications.
Uniqueness: 3-[3-(Trifluoromethyl)phenyl]but-2-enoic acid is unique due to its specific structural features, including the trifluoromethyl group and the but-2-enoic acid moiety. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
(E)-3-[3-(trifluoromethyl)phenyl]but-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-7(5-10(15)16)8-3-2-4-9(6-8)11(12,13)14/h2-6H,1H3,(H,15,16)/b7-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEDBZWATWFBJV-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)O)/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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